5-Thiazoleacetamide, 2,4-dimethyl-

Description

The exact mass of the compound 5-Thiazoleacetamide, 2,4-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Thiazoleacetamide, 2,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazoleacetamide, 2,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

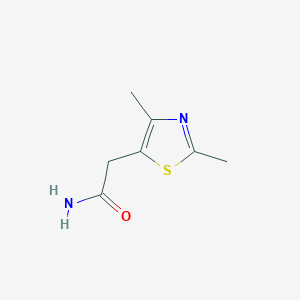

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-6(3-7(8)10)11-5(2)9-4/h3H2,1-2H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJNJWNVFUJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284698 |

Source

|

| Record name | 5-thiazoleacetamide, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61928-55-0 |

Source

|

| Record name | NSC38487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-thiazoleacetamide, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Thiazoleacetamide, 2,4-dimethyl-, a key heterocyclic compound with applications in pharmaceutical research and drug development. Two primary synthesis routes are explored in detail: the carboxylation route, which proceeds through the key intermediate 2,4-dimethylthiazole-5-carboxylic acid, and the acetylthiazole route, which utilizes the commercially available 5-acetyl-2,4-dimethylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the two pathways to inform strategic synthetic planning.

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The specific substitution pattern of 5-Thiazoleacetamide, 2,4-dimethyl- makes it a valuable building block for the synthesis of more complex molecules. The strategic placement of the acetamide group at the C5 position, flanked by methyl groups at C2 and C4, offers a unique combination of steric and electronic properties for molecular design. This guide will elucidate two robust synthetic strategies to access this important molecule, providing the necessary detail for practical laboratory implementation.

Part 1: The Carboxylation Pathway

This pathway is a classical and highly adaptable approach that builds the desired functionality step-by-step, starting with the construction of the thiazole core. It offers excellent control over the introduction of substituents.

Overall Synthetic Scheme (Carboxylation Pathway)

Caption: Carboxylation pathway for the synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-.

Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

The cornerstone of this pathway is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of 2,4-dimethylthiazole, chloroacetone and thioacetamide are the preferred starting materials.[1]

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of chloroacetone in an SN2 reaction.[4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the aromatic 2,4-dimethylthiazole ring.[2]

Experimental Protocol:

-

To a solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetone (1 equivalent).[5]

-

The reaction mixture is then heated to reflux for 2-4 hours.[3]

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a mild base, such as sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude 2,4-dimethylthiazole.

-

Purification can be achieved by distillation.

| Parameter | Value | Reference |

| Starting Materials | Chloroacetone, Thioacetamide | [1] |

| Solvent | Ethanol or DMF | [5] |

| Reaction Time | 2-4 hours | [3] |

| Temperature | Reflux | [3] |

| Purification | Distillation | [1] |

Step 2: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

While direct carboxylation of 2,4-dimethylthiazole at the 5-position can be challenging, a more reliable method involves the introduction of an ester group, which can then be hydrolyzed. This is typically achieved through acylation.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2,4-dimethylthiazole (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.

-

Add ethyl chloroformate (1.2 equivalents) dropwise to the solution, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Saponification to 2,4-Dimethylthiazole-5-carboxylic acid

The ethyl ester is readily converted to the corresponding carboxylic acid by a standard saponification procedure.[6]

Experimental Protocol:

-

Dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[6]

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 3-4 with 10% hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2,4-dimethylthiazole-5-carboxylic acid.[6]

| Parameter | Value | Reference |

| Reagents | NaOH, H₂O/EtOH | [6] |

| Reaction Time | 4 hours | [6] |

| Temperature | Reflux | [6] |

| Purification | Precipitation and Filtration | [6] |

Step 4: Amidation to 5-Thiazoleacetamide, 2,4-dimethyl-

The final step in this pathway is the conversion of the carboxylic acid to the primary amide. A common and effective method is to first convert the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with ammonia.[7]

Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chlorosulfite intermediate. A chloride ion then displaces the chlorosulfite group in an SNi mechanism, releasing sulfur dioxide and hydrogen chloride, to yield the acid chloride. The subsequent addition of ammonia, a potent nucleophile, to the acid chloride, followed by the elimination of a chloride ion, produces the final amide product.

Experimental Protocol:

-

In a fume hood, suspend 2,4-dimethylthiazole-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride.[7]

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture for 2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4-dimethylthiazole-5-carbonyl chloride.

-

In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide in an ice bath.

-

Slowly add the crude acid chloride to the cold ammonia solution with vigorous stirring.

-

A precipitate of 5-Thiazoleacetamide, 2,4-dimethyl- will form.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Part 2: The Acetylthiazole Pathway

This alternative pathway offers a more convergent approach, starting from a commercially available and advanced intermediate, 5-acetyl-2,4-dimethylthiazole.[8] The key transformation in this route is the conversion of the acetyl group to the desired acetamide functionality, for which the Willgerodt-Kindler reaction is a powerful tool.[9][10]

Overall Synthetic Scheme (Acetylthiazole Pathway)

Caption: Acetylthiazole pathway for the synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-.

Step 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal amide or thioamide with the same number of carbon atoms.[9][11] The Kindler modification, which employs elemental sulfur and a secondary amine like morpholine, is generally preferred due to its milder conditions and higher yields, initially producing a thioamide.[12]

Mechanism: The reaction is believed to proceed through the formation of an enamine from the starting ketone and morpholine.[9] This enamine then reacts with sulfur. The exact mechanism of the subsequent rearrangement is complex and still a subject of some debate, but it is thought to involve a series of[3][9]-hydride shifts and the migration of the sulfur-containing group along the alkyl chain, ultimately leading to a terminal thioamide.[13]

Experimental Protocol:

-

In a round-bottom flask, combine 5-acetyl-2,4-dimethylthiazole (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (as both reactant and solvent, in excess).[12]

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide intermediate.

| Parameter | Value | Reference |

| Starting Material | 5-Acetyl-2,4-dimethylthiazole | [8] |

| Reagents | Sulfur, Morpholine | [12] |

| Temperature | Reflux | [12] |

| Key Intermediate | Thioamide | [9] |

Step 2: Hydrolysis of the Thioamide

The thioamide intermediate is then hydrolyzed to the final acetamide product. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

-

Dissolve the crude thioamide in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the solution to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the amide.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.

Comparative Analysis of the Pathways

| Aspect | Carboxylation Pathway | Acetylthiazole Pathway |

| Starting Materials | Readily available, simple starting materials (chloroacetone, thioacetamide). | Requires a more complex starting material (5-acetyl-2,4-dimethylthiazole), which may need to be purchased or synthesized separately. |

| Number of Steps | Longer, multi-step synthesis. | Shorter, more convergent route. |

| Control & Versatility | Offers greater control for introducing diverse substituents at each step. | Less flexible for analogue synthesis unless a variety of substituted acetylthiazoles are available. |

| Key Reactions | Hantzsch synthesis, acylation, saponification, amidation - all well-established and high-yielding reactions. | Relies on the Willgerodt-Kindler reaction, which can sometimes be substrate-dependent and may require optimization. |

| Potential Challenges | Handling of lachrymatory chloroacetone and odorous thioamides. The acylation step requires anhydrous conditions and the use of an organolithium reagent. | The Willgerodt-Kindler reaction can produce side products and the mechanism is complex. |

Characterization of Intermediates and Final Product

Thorough characterization of the intermediates and the final product is crucial to ensure purity and confirm the desired chemical structure. Standard analytical techniques should be employed.

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorption (cm⁻¹) |

| 2,4-Dimethylthiazole | ~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~6.8 (s, 1H, thiazole-H) | ~19 (CH₃), ~21 (CH₃), ~115 (C5), ~150 (C4), ~165 (C2) | C=N stretch (~1550), C-S stretch (~700) |

| 2,4-Dimethylthiazole-5-carboxylic acid | ~2.6 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~12-13 (br s, 1H, COOH) | ~19 (CH₃), ~22 (CH₃), ~125 (C5), ~155 (C4), ~165 (C2), ~170 (C=O) | O-H stretch (broad, ~2500-3300), C=O stretch (~1700) |

| 5-Acetyl-2,4-dimethylthiazole | ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~2.7 (s, 3H, COCH₃) | ~19 (CH₃), ~22 (CH₃), ~30 (COCH₃), ~130 (C5), ~158 (C4), ~168 (C2), ~190 (C=O) | C=O stretch (~1670)[14] |

| 5-Thiazoleacetamide, 2,4-dimethyl- | ~2.1 (s, 3H, COCH₃), ~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~5.5-7.5 (br s, 2H, NH₂) | ~19 (CH₃), ~22 (CH₃), ~24 (COCH₃), ~128 (C5), ~152 (C4), ~165 (C2), ~170 (C=O) | N-H stretch (~3200, ~3350), C=O stretch (~1660) |

Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

Both the carboxylation and acetylthiazole pathways offer viable and robust methods for the synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-. The choice of pathway will ultimately depend on the specific needs of the research program, including the availability of starting materials, the desired scale of the synthesis, and the need for analogue production. The carboxylation route provides a more linear and perhaps more fundamentally instructive approach, while the acetylthiazole pathway offers a more rapid and convergent solution if the key intermediate is readily accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this valuable chemical entity.

References

-

Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]

-

The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

-

Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

-

2,4-dimethylthiazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 30, 2026, from [Link]

- Application Notes and Protocols: Hantzsch Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. (2025). BenchChem.

-

The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog. (2020, August 14). Retrieved March 30, 2026, from [Link]

-

What Is Willgerodt-Kindler Reaction? - Unacademy. (n.d.). Retrieved March 30, 2026, from [Link]

-

2,4-Dimethylthiazole-5-carboxylic acid - LookChem. (n.d.). Retrieved March 30, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved March 30, 2026, from [Link]

- One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2016). Tetrahedron Letters, 57(16), 1764-1767.

- Boon, W. R. (1945). The Action of Thionyl Chloride on 2 : 4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society (Resumed), 601-603.

- A general synthesis of thiazoles. Part 4. (n.d.). Proceedings of the Indian Academy of Sciences - Section A, 89(5), 441-447.

- Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv

-

Willgerodt-Kindler Reaction. (n.d.). SynArchive. Retrieved March 30, 2026, from [Link]

- Brown, E. V. (1970). The Willgerodt Reaction.

- A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. (2016). Tetrahedron Letters, 57(16), 1764-1767.

- The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acid. (1945). Journal of the Chemical Society (Resumed), 601.

-

The experimental and simulated IR spectra of 5-acetyl-2,4-dimethylthiazole. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 5-Acetyl-2,4-dimethylthiazole | 38205-60-6 [chemicalbook.com]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. synarchive.com [synarchive.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physicochemical Profiling and Analytical Characterization of 2,4-Dimethyl-5-thiazoleacetamide: A Technical Guide for Drug Development

Executive Summary

The compound 2,4-dimethyl-5-thiazoleacetamide (CAS: 61928-55-0), formally known as 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, represents a highly versatile and biologically significant pharmacophore. The fusion of a lipophilic thiazole core with a polar, hydrogen-bonding acetamide moiety makes this class of molecules exceptionally valuable in the design of COX-II inhibitors, antimicrobial agents, and targeted anticancer therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide explores the causality behind the physicochemical behavior of 2,4-dimethyl-5-thiazoleacetamide and establishes self-validating analytical protocols necessary for rigorous preclinical drug development.

Part 1: Structural and Physicochemical Descriptors

The therapeutic viability of any thiazole-acetamide derivative is dictated by its molecular descriptors. The presence of the 2,4-dimethyl substitutions increases the electron density of the thiazole ring, altering its oxidative stability, while the acetamide group serves as a critical hydrogen-bond donor/acceptor site for target kinase or enzyme active sites.

Table 1: Quantitative Physicochemical Data & Pharmacokinetic Implications

| Property | Value | Causality / Pharmacokinetic Implication |

| Chemical Name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)acetamide | Standard IUPAC nomenclature defining the core scaffold. |

| CAS Registry Number | 61928-55-0 | Unique identifier for regulatory and synthetic tracking. |

| Molecular Formula | C₇H₁₀N₂OS | Baseline for exact mass and isotopic distribution analysis. |

| Molecular Weight | 170.23 g/mol | Well below the 500 Da threshold; highly favorable for passive diffusion and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~73.1 Ų | A TPSA < 90 Ų suggests excellent membrane permeability and a high probability of Blood-Brain Barrier (BBB) penetration. |

| Predicted LogP (Octanol/Water) | 0.8 – 1.2 | This optimal lipophilicity balances aqueous solubility in the GI tract with efficient lipid membrane partitioning. |

| Hydrogen Bond Donors (HBD) | 1 (-NH₂ group) | Having < 5 HBDs minimizes the desolvation energy penalty required when the drug transitions from aqueous plasma to a hydrophobic receptor pocket. |

| Hydrogen Bond Acceptors (HBA) | 3 (Thiazole N, Carbonyl O, Amide N) | Facilitates target-specific anchoring, such as hydrogen bonding with Serine or Tryptophan residues in 1 [1]. |

Part 2: Self-Validating Analytical Workflows

To ensure scientific integrity during the synthesis and formulation of 2,4-dimethyl-5-thiazoleacetamide, analytical protocols cannot exist in isolation. They must form a self-validating system where the physical state, structural connectivity, and chemical purity orthogonally confirm one another.

Protocol 1: Chromatographic Purity Assessment (RP-HPLC-UV)

Objective: Quantify the chemical purity of the synthesized API.

-

Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

-

Stationary Phase: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution utilizing 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

-

Detection: UV absorbance at 254 nm.

Causality & Validation: The thiazole nitrogen acts as a weak base. Adding 0.1% TFA deliberately lowers the mobile phase pH below the pKa of the thiazole ring, ensuring uniform protonation. This prevents the compound from existing in a dynamic equilibrium of ionized and unionized states during elution. A single, sharp, symmetric peak validates both the compound's absolute purity and the method's resolving power, preventing false-positive impurity readings.

Protocol 2: Structural Elucidation via ¹H-NMR Spectroscopy

Objective: Confirm the molecular connectivity and integrity of the acetamide linkage.

-

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H-NMR spectra at 400 MHz at 298 K.

-

Analysis: Identify the two distinct methyl singlets (positions 2 and 4 of the thiazole), the methylene singlet (-CH₂-), and the broad amide (-NH₂) protons.

Causality & Validation: DMSO-d₆ is systematically chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular dimerization of the primary acetamide group. This solvent interaction restricts rotation around the C-N amide bond, allowing the two diastereotopic protons of the -NH₂ group to resolve as distinct signals. This provides self-validating proof of the primary amide's structural integrity, which is critical for2[2].

Protocol 3: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and crystalline thermodynamic stability.

-

Preparation: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.

-

Heating Rate: Ramp at 10°C/min from 25°C to 250°C under a continuous nitrogen purge (50 mL/min).

-

Observation: Record the endothermic melting peak and calculate the enthalpy of fusion (ΔHfus).

Causality & Validation: The continuous nitrogen purge actively displaces oxygen, preventing premature oxidative degradation of the electron-rich thiazole sulfur prior to the melting event. A sharp, narrow endothermic peak validates the crystalline homogeneity of the batch. If the HPLC (Protocol 1) shows high purity but the DSC shows a broad melting point, the system self-diagnoses the presence of polymorphs or amorphous domains.

Part 3: Mandatory Visualization - Analytical Logic

The following diagram illustrates the logical relationships and orthogonal validation pathways required to fully characterize this thiazole derivative.

Fig 1. Orthogonal analytical workflow for physicochemical validation of the thiazole derivative.

Part 4: Formulation Strategies and Pharmacokinetics

While 2,4-dimethyl-5-thiazoleacetamide possesses a favorable LogP, the planar nature of the thiazole ring can lead to strong crystal lattice energies, occasionally hindering rapid aqueous dissolution in the gastrointestinal tract.

Formulation Causality: To circumvent dissolution rate-limited absorption during preclinical in vivo studies, researchers frequently employ cyclodextrin complexation. By utilizing excipients like 2-hydroxypropyl-beta-cyclodextrin, the lipophilic 2,4-dimethylthiazole core is temporarily sequestered within the hydrophobic cavity of the cyclodextrin, while the polar acetamide tail remains exposed to the aqueous bulk phase. This significantly enhances the apparent solubility and bioavailability without permanently altering the intrinsic LogP or the 3 [3]. Furthermore, the acetamide linkage is relatively stable against spontaneous hydrolysis in plasma but serves as a targeted site for hepatic amidases, which ultimately dictates its metabolic half-life and clearance rate [4].

References

-

Archives of Pharmacy Practice. "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review." Available at:[Link]

-

DergiPark. "Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation." Available at:[Link]

-

MDPI - Molecules. "Thiazole Ring—A Biologically Active Scaffold." Available at:[Link]

-

National Institutes of Health (PMC). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Available at:[Link]

Sources

2,4-dimethyl-5-thiazoleacetamide mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2,4-dimethyl-5-thiazoleacetamide

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. While the specific mechanism of action for 2,4-dimethyl-5-thiazoleacetamide is not yet fully elucidated in publicly available literature, its structural motifs—a substituted thiazole ring and an acetamide group—suggest several plausible biological activities. This guide synthesizes the known mechanisms of action of structurally related thiazole derivatives to propose and explore the potential therapeutic pathways of 2,4-dimethyl-5-thiazoleacetamide. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, providing a framework for future experimental validation. This document serves as a roadmap for researchers aiming to characterize the pharmacological profile of this and similar thiazole-containing compounds.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it a versatile scaffold for designing compounds that can interact with a wide range of biological targets.[3][4] Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3] This extensive history of pharmacological relevance provides a strong foundation for investigating the potential mechanisms of action of novel thiazole-containing molecules like 2,4-dimethyl-5-thiazoleacetamide.

Potential Anticancer Mechanisms of Action

The fight against cancer has been a significant area where thiazole derivatives have shown considerable promise.[1] Several established and experimental anticancer agents incorporate the thiazole ring, and they exert their effects through various mechanisms.

Kinase Inhibition

A prominent mechanism of action for many anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. The epidermal growth factor receptor (EGFR) is a key target in this regard.[5][6]

Hypothesized Mechanism: 2,4-dimethyl-5-thiazoleacetamide may act as an EGFR kinase inhibitor. The thiazole ring, combined with the acetamide side chain, could potentially bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. Molecular docking studies have shown that thiazole and quinazolinone hybrids can effectively bind to the ATP-binding site of EGFR.[5][6]

Experimental Validation Workflow:

Caption: Workflow for evaluating antimicrobial activity and mechanism.

Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of 2,4-dimethyl-5-thiazoleacetamide in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Action

Chronic inflammation is implicated in a variety of diseases, and thiazole derivatives have been investigated for their anti-inflammatory properties. [2] Hypothesized Mechanism: 2,4-dimethyl-5-thiazoleacetamide could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX). Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Validation: Commercially available in vitro assay kits can be used to measure the inhibitory activity of the compound against purified COX-1, COX-2, and LOX enzymes.

In Silico Modeling and Structure-Activity Relationships

To further refine these hypotheses, in silico molecular docking studies can be performed. By modeling the three-dimensional structure of 2,4-dimethyl-5-thiazoleacetamide, it is possible to predict its binding affinity and mode of interaction with the active sites of potential protein targets like EGFR, carbonic anhydrase, and CYP51.

| Thiazole Derivative Class | Reported Activity | Potential Target | Reference |

| Thiazole-acetamide hybrids | Anticholinesterase | Acetylcholinesterase | [1] |

| Phenylthiazole-quinolines | Anticancer | Not specified | [1] |

| Thiazole-acetazolamide analogs | Carbonic Anhydrase Inhibition | Carbonic Anhydrase IX/XII | [7] |

| 2-amino-4,5-diarylthiazoles | Anti-Candida | CYP51 | [8] |

| Thiazolidine-2,4-diones | Anticancer | EGFR | [9] |

Conclusion

While the precise mechanism of action of 2,4-dimethyl-5-thiazoleacetamide remains to be definitively established, its chemical structure strongly suggests a high potential for biological activity. Based on the extensive literature on related thiazole derivatives, the most promising avenues for investigation are its potential roles as an anticancer agent (via kinase or carbonic anhydrase inhibition), an antimicrobial compound, or an anti-inflammatory molecule. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path for elucidating the pharmacological profile of this compound. Further research in these areas will be crucial to unlocking the therapeutic potential of 2,4-dimethyl-5-thiazoleacetamide and other novel thiazole derivatives.

References

-

Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

-

Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). International Journal of Pharmaceutical Research and Applications, 9(6), 1-10. [Link]

-

Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Retrieved March 27, 2026, from [Link]

-

2,4-Dimethyl-5-acetylthiazole. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 1-10. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5286. [Link]

-

Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 1045-1051. [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Current Medicinal Chemistry, 27(42), 7236-7262. [Link]

-

(E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. (2018). Molbank, 2018(3), M1009. [Link]

-

Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A, 8(8), 1398-1430. [Link]

-

2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A, 8(8), 1398-1430. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry, 25(18), 10441-10443. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2018). Chemistry – A European Journal, 24(50), 13148-13153. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules, 30(8), 1-15. [Link]

-

Discovery, synthesis and mechanism study of 2,3,5-substituted-[1][7][10]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

2,4-dimethyl-5-ethyl thiazole. (n.d.). The Good Scents Company. Retrieved March 27, 2026, from [Link]

-

Targeting the Subpocket Enables the Discovery of Thiadiazole–Pyridazine Derivatives as Glutaminase C Inhibitors. (2023). Journal of Medicinal Chemistry, 66(19), 13349-13370. [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2023). Indian Journal of Pharmaceutical Education and Research, 57(4s), s567-s576. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 345-372. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). Journal of Chemistry, 2013, 348959. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. verjournal.com [verjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activity and Pharmacological Potential of the 2,4-Dimethyl-5-thiazoleacetamide Scaffold: An In-Depth Technical Guide

Executive Summary: The Pharmacophore Rationale

In modern drug design, the 2,4-dimethyl-5-thiazoleacetamide motif serves as a highly privileged and versatile building block. Characterized by a five-membered heterocyclic thiazole ring substituted with electron-donating methyl groups at the 2- and 4-positions, and an acetamide moiety at the 5-position, this scaffold provides an optimal balance of lipophilicity and hydrogen-bonding capacity. The methyl groups offer the necessary steric bulk to occupy hydrophobic pockets within target proteins, while the acetamide side chain acts as a critical hydrogen-bond donor and acceptor[1]. This guide synthesizes the mechanistic biological activities of this scaffold, detailing its applications in antimicrobial, anticancer, and metabolic therapies, alongside self-validating experimental protocols for its synthesis and evaluation.

Mechanistic Profiling of Biological Activities

Antimicrobial Activity via FabH Inhibition

The rise of multidrug-resistant bacterial strains necessitates the exploitation of novel enzymatic targets. The β -ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that catalyzes the initial Claisen condensation in type II fatty acid synthesis (FAS II) in bacteria[2]. Derivatives of 2,4-dimethylthiazole, specifically 5-acetyl and 5-acetamide analogs, act as potent competitive inhibitors of FabH. The thiazole core mimics the transition state of the acetyl-CoA substrate, while the 5-position substituent engages the catalytic triad (Cys112, His244, Asn274) through targeted hydrogen bonding, effectively halting bacterial cell wall synthesis[2]. Similar furan-thiazole hydrazone hybrids have also demonstrated exceptional antitubercular activity against Mycobacterium tuberculosis H37Rv[3].

Epigenetic Modulation and Anticancer Activity

In oncology, the 2,4-dimethyl-5-thiazoleacetamide scaffold has demonstrated high efficacy in targeting the BAZ2A bromodomain, an epigenetic reader overexpressed in aggressive prostate cancer[1]. Structure-activity relationship (SAR) studies reveal that the thiazole nitrogen forms essential water-mediated hydrogen bonds with the protein matrix, while the acetamide tail extends into the solvent-exposed region, forming direct salt bridges with residues like Glu1820[1]. Furthermore, thiazole derivatives exhibit significant inhibitory activity against CYP17A1 and CYP19A1, key enzymes in steroid hormone biosynthesis, making them viable candidates for androgen-dependent prostate and breast cancers[4].

Metabolic Regulation via α -Glucosidase Inhibition

Metabolic disorders, particularly Type 2 Diabetes, are managed by controlling postprandial glucose levels. Thiazole-acetamide hybrids, especially when incorporated into phenoxymethylbenzoimidazole structures, function as potent, uncompetitive inhibitors of α -glucosidase[5]. The bulkiness of the thiazoleacetamide linker perfectly occupies the allosteric site of the enzyme, preventing the conformational changes required for carbohydrate hydrolysis[5].

Quantitative Data Summary

| Compound Scaffold / Derivative | Primary Target | Biological Activity (IC50 / MIC) | Disease Indication |

| 5-Acetyl-2,4-dimethylthiazole | E. coli FabH | MIC: 3.12 - 12.5 µg/mL | Bacterial Infection |

| Thiazole-triazole acetamides | α -Glucosidase | IC50: 6.31 - 49.89 µM | Type 2 Diabetes |

| 2,4-Dimethylthiazole acetamides | BAZ2A Bromodomain | IC50: ~10 - 50 µM | Prostate Cancer |

| Furan-thiazole hydrazones | M. tuberculosis H37Rv | MIC: 3.12 µg/mL | Tuberculosis |

Experimental Workflows & Self-Validating Protocols

Synthesis of the 2,4-Dimethyl-5-thiazoleacetamide Core

The synthesis relies on the classic Hantzsch thiazole formation followed by controlled amidation[6].

Step 1: Hantzsch Thiazole Synthesis

-

Suspend thioacetamide (1.0 eq) in anhydrous ethanol.

-

Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at 0°C to control the highly exothermic cyclization.

-

Reflux the mixture for 2 hours. The reaction is driven by the nucleophilic attack of the sulfur on the alpha-carbon of the haloketone, followed by dehydration.

-

Causality Check: Anhydrous conditions are critical to prevent the premature hydrolysis of the haloketone intermediate, which would drastically reduce the yield.

Step 2: Amidation via EDC/HOBt Coupling

-

Dissolve the intermediate 2,4-dimethylthiazole-5-acetic acid (1.0 eq) in anhydrous DMF.

-

Add EDC·HCl (1.5 eq) and HOBt (1.5 eq).

-

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over DCC because its urea byproduct is water-soluble, allowing for rapid purification via aqueous workup. This prevents the hydrolysis of the sensitive thiazole-acetamide bond during harsh column chromatography. HOBt suppresses the racemization of any chiral centers and improves the yield of the active ester.

-

-

Introduce ammonium chloride (2.0 eq) and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

-

Self-Validation: Perform HPLC-MS. The reaction is considered complete only when the starting acid peak disappears and the [M+H]+ peak corresponding to the acetamide emerges. Purity must exceed 95% before proceeding to biological screening.

In Vitro FabH Enzymatic Inhibition Assay

To validate the antimicrobial mechanism, a continuous spectrophotometric assay is employed.

-

Reagent Preparation : Prepare assay buffer (100 mM sodium phosphate, pH 7.0, 1 mM DTT).

-

Causality: DTT (Dithiothreitol) is strictly required to maintain the active site cysteine of FabH in its reduced, nucleophilic state.

-

-

Enzyme Incubation : Pre-incubate 50 nM purified E. coli FabH with varying concentrations of the thiazoleacetamide compound (0.1 - 100 µM) for 15 minutes at 37°C.

-

Reaction Initiation : Add 50 µM Malonyl-ACP and 50 µM Acetyl-CoA.

-

Detection : Introduce 2 mM DTNB (Ellman's reagent).

-

Causality: DTNB reacts quantitatively with the free sulfhydryl group of the released CoA-SH (a byproduct of the Claisen condensation), yielding 2-nitro-5-thiobenzoate (TNB 2− ), which produces a strong yellow color stoichiometrically measurable at 412 nm.

-

-

Self-Validation : Include a positive control (cerulenin) and a negative control (DMSO vehicle). The assay is only valid if the DMSO control shows a linear increase in absorbance over 10 minutes, confirming steady-state enzyme kinetics.

Visualizations

Caption: Mechanism of bacterial FabH inhibition by 2,4-dimethyl-5-thiazoleacetamide derivatives.

Caption: Self-validating synthetic and screening workflow for thiazoleacetamide compounds.

References

- A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies Source: SciELO México URL

- Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing Source: ACS Publications URL

- Design and synthesis of phenoxymethybenzoimidazole incorporating different aryl thiazole-triazole acetamide derivatives as α -glycosidase inhibitors Source: PMC URL

- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents Source: RSC Publishing URL

- PHARMACOPHORES, COMPOUNDS AND METHODS HAVING APPLICATION IN THE TREATMENT OF CANCER THROUGH INHIBITION OF CYP17A1 AND CYP19A1 Source: Google Patents URL

- 2,4-dimethylthiazole - Organic Syntheses Procedure Source: Organic Syntheses URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 3. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

The 5-Thiazoleacetamide Pharmacophore: A Comprehensive Guide to Emerging Therapeutic Targets and Mechanistic Profiling

Executive Summary

The 5-thiazoleacetamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its unique electronic distribution, hydrogen-bonding capacity, and steric adaptability, this core structure enables highly specific interactions within the catalytic pockets of diverse enzymes. This technical guide systematically dissects the primary therapeutic targets of 5-thiazoleacetamide derivatives—spanning metabolic disorders, oncology, and neurodegeneration—and provides actionable, self-validating experimental workflows for their pharmacological characterization.

Section 1: Metabolic Targeting via α-Glucosidase Inhibition

Mechanistic Causality

Inhibition of α-glucosidase is a validated strategy for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate digestion and blunting postprandial hyperglycemia. 5-Thiazoleacetamide derivatives, such as AR122 and AR125, have been identified as potent, noncarbohydrate mimetic inhibitors of this enzyme ()[1].

Unlike traditional competitive inhibitors (e.g., acarbose), these derivatives exhibit pseudo-first-order, time-dependent inhibition kinetics. The causality here is rooted in slow-tight binding or covalent modification: initial weak affinity is followed by a conformational lock or irreversible binding event within the enzyme's active site. Without preincubation, these compounds show moderate activity; however, extended preincubation (e.g., 120 minutes) yields up to a 50-fold increase in potency[1]. Furthermore, hybrid molecules incorporating phenoxymethybenzoimidazole and aryl thiazole-triazole acetamide moieties act as uncompetitive inhibitors, binding to the enzyme-substrate complex rather than the free enzyme, thereby enhancing efficacy at high substrate concentrations ()[2].

Quantitative Data Summary

Table 1: Inhibitory Kinetics of 5-Thiazoleacetamide Derivatives against α-Glucosidase

| Compound / Derivative | Mechanism of Inhibition | IC50 (No Preincubation) | IC50 (120 min Preincubation) |

| AR122 | Irreversible / Time-Dependent | > 100 μM | 2.47 μM |

| AR125 | Irreversible / Time-Dependent | > 500 μM | 27.1 μM |

| Compound 9g (Hybrid) | Uncompetitive | N/A | 6.31 μM |

| Compound 9m (Hybrid) | Uncompetitive | N/A | 8.30 μM |

| Acarbose (Standard) | Competitive | 750.0 μM | 750.0 μM |

Protocol: Self-Validating Time-Dependent Inhibition & Dialysis Assay

To distinguish between reversible slow-binding and irreversible inhibition, the following protocol incorporates a dialysis step as a self-validating control. If the enzyme recovers activity post-dialysis, the binding is reversible; if not, it is irreversible.

-

Enzyme-Inhibitor Preincubation: Incubate 0.1 U/mL α-glucosidase with varying concentrations of the 5-thiazoleacetamide derivative (0.1 - 50 μM) in 0.1 M phosphate buffer (pH 6.8) at 37°C.

-

Kinetic Sampling: At precise intervals (0, 30, 60, 90, 120 min), extract 10 μL aliquots and add to 90 μL of 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate.

-

Absorbance Measurement: Quench the reaction after 15 minutes with 0.2 M Na2CO3 and measure absorbance at 405 nm to calculate residual activity. Plot ln[residual activity %] vs. time to confirm pseudo-first-order kinetics.

-

Dialysis Validation (The Self-Validation Step): Take the 120-minute enzyme-inhibitor complex and dialyze against 1 L of inhibitor-free phosphate buffer at 4°C for 24 hours (with three buffer changes).

-

Recovery Assessment: Re-assay the dialyzed enzyme. A lack of activity recovery confirms the irreversible mechanism characteristic of AR122/AR125[1].

High-throughput screening workflow for identifying 5-thiazoleacetamide α-glucosidase inhibitors.

Section 2: Oncology and Immunology via Protein Tyrosine Kinase (PTK) Inhibition

Mechanistic Causality

Protein tyrosine kinases (PTKs), particularly the Src-family kinases (e.g., Lck, Fyn, Lyn, Src), are critical regulators of cell proliferation and immune signaling. Lck kinase is indispensable for T-cell receptor (TCR) signaling; its activation leads to the phosphorylation of the TCR zeta chain and subsequent ZAP-70 activation, driving calcium mobilization and T-cell activation ()[3].

5-Thiazoleacetamide derivatives, such as 2-Amino-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazoleacetamide, act as ATP-competitive inhibitors[3]. By occupying the highly conserved ATP-binding pocket of the kinase domain, these compounds block the transfer of the terminal phosphate from ATP to tyrosine residues on target proteins. This halts the downstream signaling cascade, making these derivatives highly valuable for treating T-cell mediated autoimmune disorders (e.g., rheumatoid arthritis) and oncologic malignancies (e.g., chronic myelogenous leukemia via BCR-ABL inhibition)[4].

Mechanism of Lck kinase inhibition by 5-thiazoleacetamide derivatives in T-cell signaling.

Protocol: ATP-Competitive Kinase Profiling Workflow

To prove that a 5-thiazoleacetamide derivative is acting via ATP competition rather than allosteric modulation, the following self-validating ATP-titration assay is required:

-

Kinase Reaction Assembly: In a 384-well plate, combine 10 nM recombinant Lck kinase, 1 μM synthetic peptide substrate (e.g., poly[Glu:Tyr] 4:1), and the 5-thiazoleacetamide inhibitor (serial dilutions from 10 μM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP Titration (Causality Check): Run the assay in parallel at three distinct ATP concentrations (e.g., 10 μM, 100 μM, 1 mM). Logic: An ATP-competitive inhibitor will exhibit an increasing apparent IC50 as the ATP concentration increases.

-

Reaction Initiation & Detection: Initiate the reaction by adding ATP spiked with [γ-33P]ATP. Incubate at 30°C for 45 minutes.

-

Quenching & Filtration: Quench the reactions with 3% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify the incorporated radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate the Ki using the Cheng-Prusoff equation. The rightward shift in the IC50 curve with increasing ATP concentrations definitively validates the competitive binding mode within the kinase hinge region[3].

Section 3: Neurodegeneration via Cholinesterase Inhibition

Mechanistic Causality

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is driven by the depletion of the neurotransmitter acetylcholine (ACh). Thiazoleacetamide derivatives have been rationally designed as anticholinesterase agents targeting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) ()[5].

The causality of their efficacy lies in their structural mimicry. The thiazole ring mimics the quaternary ammonium group of endogenous acetylcholine, engaging in strong cation-π interactions with the aromatic gorge (e.g., Trp86) of the cholinesterase active site. Simultaneously, the acetamide linker provides optimal length and flexibility to interact with the peripheral anionic site (PAS) at the gorge entrance. This dual-site binding effectively occludes the entry of endogenous substrates, preventing the hydrolysis of ACh and thereby prolonging its half-life in the synaptic cleft[5].

Conclusion

The 5-thiazoleacetamide moiety is a highly programmable pharmacophore. By tuning the steric bulk and electronic properties of the substituents on the thiazole ring and the acetamide nitrogen, researchers can selectively target metabolic enzymes (α-glucosidase via irreversible binding), immune/oncology targets (Lck/Src kinases via ATP competition), or neurodegenerative pathways (AChE/BChE via active site occlusion). Rigorous kinetic profiling and self-validating assays, such as dialysis recovery and ATP-titration, are essential to elucidate their precise mechanisms of action and advance these derivatives through the drug development pipeline.

References

-

Virtual ligand screening of α-glucosidase: Identification of a novel potent noncarbohydrate mimetic inhibitor. PubMed, National Institutes of Health. URL:[Link]

-

Design and synthesis of phenoxymethybenzoimidazole incorporating different aryl thiazole-triazole acetamide derivatives as α-glycosidase inhibitors. PubMed Central, National Institutes of Health. URL:[Link]

- US Patent 6,596,746 B1: Cyclic protein tyrosine kinase inhibitors.Google Patents.

-

O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase. Current Chemistry Letters, Growing Science. URL:[Link]

Sources

- 1. Virtual ligand screening of α-glucosidase: Identification of a novel potent noncarbohydrate mimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. growingscience.com [growingscience.com]

Comprehensive Technical Guide on CAS 61928-55-0: 2-(2,4-Dimethylthiazol-5-yl)acetamide

Executive Summary

In contemporary medicinal chemistry, the 1,3-thiazole scaffold serves as a privileged pharmacophore, frequently deployed as a bioisostere for oxazoles, pyridines, and pyrimidines. CAS 61928-55-0 , chemically identified as 2-(2,4-Dimethylthiazol-5-yl)acetamide, is a highly versatile intermediate utilized in the development of advanced therapeutics, including kinase inhibitors and allosteric modulators[1]. This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic synthesis pathways, biological relevance, and the self-validating analytical protocols required for its characterization.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of CAS 61928-55-0 features an electron-rich 1,3-thiazole ring substituted with methyl groups at the C2 and C4 positions, which enhance the lipophilicity and metabolic stability of the core. The C5 position is functionalized with an acetamide moiety, providing critical hydrogen bond donor (N-H) and acceptor (C=O) capabilities essential for target protein interactions.

Table 1: Physicochemical Properties of CAS 61928-55-0

| Property | Value |

| CAS Registry Number | 61928-55-0 |

| IUPAC Name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)acetamide |

| Molecular Formula | C 7 H 10 N 2 OS |

| Molecular Weight | 170.23 g/mol |

| Appearance | Solid (typically off-white to pale yellow powder) |

| Purity Standard | ≥97% (HPLC/NMR validation) |

| Functional Groups | Thiazole heterocycle, Primary Amide |

Table 2: Key Precursors and Intermediates in Synthesis

| Compound Name | CAS Number | Role in Synthesis |

| 2,4-Dimethylthiazole | 541-58-2 | Primary Starting Material |

| 2-(2,4-Dimethylthiazol-5-yl)acetonitrile | 50382-35-9 | Direct Precursor (Nitrile)[2] |

| 2-(2,4-Dimethylthiazol-5-yl)acetamide | 61928-55-0 | Target API Intermediate[1] |

Synthesis Pathways & Mechanistic Insights

The synthesis of CAS 61928-55-0 is typically achieved through a highly logical, three-step linear sequence starting from commercially available 2,4-dimethylthiazole. The critical final step involves the controlled hydration of a nitrile intermediate (CAS 50382-35-9) to the primary amide.

Figure 1: Step-by-step synthesis workflow of CAS 61928-55-0 from 2,4-dimethylthiazole.

Step-by-Step Methodology: Selective Hydration of the Nitrile Precursor

Objective: Convert 2-(2,4-dimethylthiazol-5-yl)acetonitrile to the target acetamide without over-hydrolysis to the corresponding carboxylic acid.

Mechanistic Rationale: Traditional acid or base-catalyzed hydrolysis often fails to stop at the amide stage. By employing the Radziszewski reaction (hydrogen peroxide under mildly basic conditions), the hydroperoxide anion (HOO⁻) acts as a potent alpha-effect nucleophile. It attacks the electrophilic nitrile carbon to form a peroxyimidate intermediate. This intermediate rapidly undergoes an intramolecular oxygen transfer to yield the stable primary amide, effectively halting the reaction cascade[3].

Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 2-(2,4-dimethylthiazol-5-yl)acetonitrile in a miscible co-solvent system (Ethanol/Water 3:1 v/v). Causality: This specific ratio ensures both the lipophilic thiazole substrate and the aqueous reagents remain in a homogenous single phase, preventing biphasic reaction stalling.

-

Base Addition: Add 0.2 equivalents of Potassium Carbonate (K 2 CO 3 ). Causality: A mild inorganic base is required to deprotonate H 2 O 2 (pKa ~11.6) to the active hydroperoxide nucleophile. Stronger bases (like NaOH) risk base-catalyzed degradation of the thiazole ring or over-hydrolysis.

-

Oxidant Addition: Cool the reaction vessel to 0–5 °C. Dropwise, add 3.0 equivalents of 30% aqueous Hydrogen Peroxide (H 2 O 2 ). Causality: The formation of the peroxyimidate is highly exothermic; controlled thermal management prevents runaway kinetics and minimizes the oxidative degradation (N-oxidation or S-oxidation) of the thiazole heterocycle.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quenching & Workup: Quench excess unreacted peroxide with saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol/heptane to afford pure CAS 61928-55-0.

Biological Relevance & Pharmacophore Utility

Thiazole-containing acetamides are heavily utilized in the design of small-molecule kinase inhibitors and receptor activators. Specifically, derivatives structurally related to CAS 61928-55-0 have been investigated as allosteric activators of the Tie-2 (TEK) receptor tyrosine kinase, a critical pathway for treating vascular eye diseases such as diabetic macular edema[4].

The acetamide side chain mimics endogenous peptide bonds, allowing the molecule to anchor into the kinase hinge region via hydrogen bonding, while the dimethyl-substituted thiazole ring occupies hydrophobic pockets, enhancing target residence time.

Figure 2: Role of thiazole derivatives in modulating the Tie-2 receptor signaling pathway.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized CAS 61928-55-0, the protocol must act as a self-validating system. The successful conversion from the nitrile to the amide is confirmed through orthogonal analytical techniques.

1. Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Validation Marker: The reaction is deemed complete when the sharp C≡N stretching frequency at ~2250 cm⁻¹ (characteristic of the starting material, CAS 50382-35-9) completely disappears.

-

Product Confirmation: The emergence of a strong Amide I band (C=O stretch) at 1650–1690 cm⁻¹ and an Amide II band (N-H bend) at 1600–1640 cm⁻¹ confirms successful hydration.

2. 1 H NMR Spectroscopy (DMSO- d6 , 400 MHz):

-

Validation Marker: The primary amide protons (-NH 2 ) will appear as two distinct, broad singlets integrating for 1H each between δ 6.8 and 7.5 ppm. This diastereotopic behavior is due to the restricted rotation around the C-N partial double bond.

-

Core Confirmation: The isolated methylene protons (-CH 2 -CO) will present as a sharp singlet around δ 3.5 ppm. The C2 and C4 methyl groups on the thiazole ring will appear as two distinct singlets at approximately δ 2.3 ppm and δ 2.5 ppm.

3. Reverse-Phase HPLC:

-

Validation Marker: The highly polar acetamide product will elute significantly earlier than the lipophilic nitrile precursor on a standard C18 column (using a Water/Acetonitrile gradient with 0.1% TFA), providing a clear, quantifiable metric for reaction conversion and final purity[1].

References

- Google Patents. "ES2766326T3 - Compositions, formulations and methods to treat eye diseases." European Patent Office.

Sources

- 1. CAS:61928-55-0, 2-(2,4-Dimethylthiazol-5-yl)acetamide-毕得医药 [bidepharm.com]

- 2. 2-(2,4-dimethylthiazol-5-yl)acetonitrile | 50382-35-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ES2766326T3 - Compositions, formulations and methods to treat eye diseases - Google Patents [patents.google.com]

In-Silico Modeling of 2,4-Dimethyl-5-Thiazoleacetamide: A Fragment-Based Approach to Epigenetic Targeting

Executive Summary: The Thiazoleacetamide Scaffold

In the landscape of structure-based drug design (SBDD), the 2,4-dimethyl-5-thiazoleacetamide substructure has emerged as a highly privileged fragment, particularly for targeting shallow, solvent-exposed epigenetic binding sites. A prime example is the bromodomain adjacent to zinc finger domain protein 2A (BAZ2A), an epigenetic reader implicated in aggressive and recurrent prostate cancer[1].

Because the BAZ2A bromodomain features a notoriously difficult-to-drug pocket that natively binds acetylated lysine, standard high-throughput virtual screening often fails[2]. Success requires a nuanced in-silico approach that accurately models the tautomeric state of the thiazole ring and explicitly accounts for the tetrahedral water networks bridging the ligand to the protein backbone[3]. This whitepaper outlines a self-validating computational pipeline for the precise in-silico modeling of 2,4-dimethyl-5-thiazoleacetamide derivatives.

Quantum Mechanical (QM) Profiling

Before initiating molecular docking, the electronic structure of the 2,4-dimethyl-5-thiazoleacetamide fragment must be rigorously defined. Standard empirical charge models (like AM1-BCC) frequently misrepresent the electron density around the thiazole sulfur and the polarizability of the acetamide tail, leading to artifactual electrostatic clashes in silico.

Protocol 1: QM Ligand Preparation & Charge Assignment

-

Causality: The thiazole nitrogen acts as a critical hydrogen-bond acceptor. Accurate partial charges are required to model its interaction with conserved structural waters.

-

Step 1: Conformational Search: Generate low-energy conformers using the OPLS4 force field, prioritizing states where the acetamide carbonyl and thiazole nitrogen are anti-coplanar to minimize steric clash.

-

Step 2: Geometry Optimization: Perform Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level.

-

Step 3: Charge Fitting: Calculate Electrostatic Potential (ESP) charges mapped to the nuclei to capture the true polarization of the heterocycle.

-

Self-Validation Mechanism: Calculate the molecular dipole moment. If the QM-derived dipole deviates by >10% from known empirical values for substituted thiazoles (~4.2 Debye), the basis set must be augmented with diffuse functions (e.g., 6-31+G**).

Quantitative Physicochemical Profile

| Property | Value | Computational Method / Significance |

| Molecular Weight | 170.23 g/mol | Ideal fragment size (Rule of 3 compliant) |

| LogP (Consensus) | 0.85 | Optimal for aqueous solubility and pocket partitioning |

| TPSA | 68.1 Ų | High polarity; necessitates explicit solvent modeling |

| Dipole Moment | ~4.2 D | B3LYP/6-31G**; dictates orientation in the binding site |

| HOMO-LUMO Gap | ~5.8 eV | Indicates high chemical stability of the scaffold |

Explicit-Water Molecular Docking

The BAZ2A binding pocket is shallow, and ligand affinity is driven by a complex network of water-mediated interactions[3]. Stripping all waters during protein preparation—a common mistake in automated pipelines—will result in the failure to identify the correct binding pose of the 2,4-dimethyl-5-thiazoleacetamide fragment.

Fig 1: The self-validating structure-based drug design (SBDD) workflow.

Protocol 2: Hydration-Aware High-Throughput Docking

-

Causality: As demonstrated in[3], the thiazole nitrogen must interact with conserved water W4 , while the acetamide terminal amine coordinates with water W5 .

-

Step 1: Protein Preparation: Import the high-resolution BAZ2A holo-structure. Retain structural waters W4, W5, and W6 at the base of the pocket.

-

Step 2: Grid Generation: Center the receptor grid on the W4/W5 network. Enable structural water scoring penalties to allow displacement only if the ligand provides a superior thermodynamic replacement.

-

Step 3: Docking Execution: Run Glide SP (Standard Precision) or AutoDock Vina with explicit hydration parameters enabled.

-

Self-Validation Mechanism: Re-dock the native acetyl-lysine substrate. If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the crystal structure exceeds 1.5 Å, the grid's water retention parameters are flawed and must be recalibrated.

Molecular Dynamics (MD) & Pose Validation

Static docking scores can be misleading when dealing with highly flexible, solvent-exposed tails like the acetamide group. Molecular Dynamics (MD) is mandatory to assess the temporal stability of the water-mediated bridges.

Fig 2: Water-mediated interaction network of the thiazoleacetamide scaffold in BAZ2A.

Protocol 3: Explicit Solvent MD Simulation

-

Causality: The acetamide group acts as an acetyl-lysine mimetic. If the W4/W5 water network collapses during simulation, the ligand will lose its anchor to Pro1817 and Trp1816, indicating a false-positive docking pose[3].

-

Step 1: System Setup: Solvate the ligand-receptor complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

-

Step 2: Equilibration: Perform 100 ps of NVT (constant volume/temperature) followed by 1000 ps of NPT (constant pressure/temperature) equilibration, applying 10 kcal/mol·Å² position restraints on heavy atoms.

-

Step 3: Production Run: Execute a 100 ns unconstrained MD production run using the AMBER or CHARMM36m force field.

-

Self-Validation Mechanism: Monitor the distance between the Thiazole-N and the oxygen atom of W4. If this distance exceeds 3.5 Å for more than 20% of the trajectory, the hydration network is deemed unstable, and the docked pose is rejected.

MD Trajectory Validation Metrics

| Metric | Threshold for Success | Causality / Interpretation |

| Ligand Heavy-Atom RMSD | < 2.0 Å | Ensures the fragment does not drift from the shallow pocket. |

| W4 / W5 RMSF | < 1.5 Å | Confirms the structural waters remain tightly bound and do not diffuse into bulk solvent. |

| Thiazole-N ↔ W4 H-Bond | > 80% Occupancy | Validates the primary pharmacophore anchor. |

| Acetamide ↔ W5 H-Bond | > 75% Occupancy | Validates the secondary tetrahedral coordination network. |

Conclusion

The in-silico modeling of 2,4-dimethyl-5-thiazoleacetamide requires a departure from standard, rigid-receptor virtual screening. Because its efficacy relies heavily on bridging interactions with structural waters (W4 and W5) in shallow pockets like BAZ2A, computational chemists must employ QM-derived charges and explicit-solvent MD simulations to validate docking poses. By adhering to the self-validating protocols outlined above, researchers can confidently utilize this scaffold as a foundation for fragment-growing campaigns in epigenetic drug discovery.

References

-

Discovery of BAZ2A bromodomain ligands European Journal of Medicinal Chemistry URL:[Link]

-

Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

The Evolution and Discovery of 2,4,5-Trisubstituted Thiazoles: From Historical Syntheses to Modern Drug Development

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in over 18 FDA-approved drugs[1]. While mono- and disubstituted thiazoles have been extensively studied, 2,4,5-trisubstituted thiazoles represent a highly complex and structurally diverse subclass. Their unique spatial geometry allows for precise multi-target binding, making them invaluable in the development of novel antimicrobial, anticancer, and anti-tubercular agents. This whitepaper provides an in-depth technical analysis of the historical discovery, modern synthetic evolution, and biological applications of 2,4,5-trisubstituted thiazoles, complete with validated, self-correcting experimental protocols.

Historical Context: The Hantzsch Synthesis and Its Limitations

The foundational discovery of the thiazole core dates back to the Hantzsch thiazole synthesis (1889) , which traditionally involves the condensation of an α -halocarbonyl compound with a thioamide or thiourea[2][3].

While revolutionary, the classical Hantzsch approach presented significant bottlenecks for synthesizing 2,4,5-trisubstituted derivatives:

-

Reagent Toxicity: The reliance on lachrymatory and highly reactive α -haloketones posed safety and environmental risks.

-

Regioselectivity Issues: Achieving precise substitution at the 5-position often resulted in complex mixtures and poor yields.

-

Harsh Conditions: The requirement for strong acids and prolonged refluxing limited the functional group tolerance, effectively preventing the incorporation of sensitive biological moieties[2].

To overcome these limitations, modern synthetic chemistry has pivoted toward multicomponent reactions (MCRs) and chemoselective thionation-cyclization strategies.

Modern Synthetic Paradigms

Green Multicomponent Reactions (MCRs)

The shift toward sustainable chemistry has popularized one-pot, three-component condensation reactions. A landmark protocol published in the details the synthesis of 2,4,5-trisubstituted thiazoles using substituted thiourea, aryl glyoxal, and activated C–H acids[4]. By employing a carbonaceous solid acid catalyst (e.g., peanut shell biochar) and microwave irradiation in an aqueous medium, researchers achieved excellent yields (84–93%) while eliminating toxic byproducts[4].

Lawesson’s Reagent-Mediated Chemoselective Thionation-Cyclization

For highly functionalized derivatives, a protocol detailed in utilizes Lawesson's reagent to mediate the one-step thionation–cyclization of enamide precursors[2]. This method provides unprecedented functional group diversity at the 4- and 5-positions by nucleophilic ring-opening of 5-oxazolones prior to cyclization[2].

Multicomponent synthesis workflow of 2,4,5-trisubstituted thiazoles.

Biological Activity and Drug Development

Anti-Tubercular Activity and PyrG Targeting

The dormant and resistant forms of Mycobacterium tuberculosis present a massive challenge in modern pharmacology. A critical breakthrough reported in the identified specific 2,4,5-trisubstituted thiazoles (e.g., compounds 13h and 13p ) as potent anti-tubercular agents[5][6].

Structure-Activity Relationship (SAR): The study revealed that a hydrophobic substituent at C2, an ester functionality at C4, and hydrogen bond acceptors at C5 are mandatory for activity[5]. These compounds operate by targeting PyrG (CTP synthetase) , disrupting intracellular CTP concentrations and selectively killing dormant M. tuberculosis strains[5].

Mechanism of action for anti-tubercular 2,4,5-trisubstituted thiazoles.

Broad-Spectrum Antimicrobial Potential

Beyond tuberculosis, 2,4,5-trisubstituted thiazoles exhibit profound activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA)[1][3]. The presence of a nonpolar, hydrophobic moiety at position 2 is causally linked to enhanced bacterial cell wall penetration, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.7 μg/mL[1].

Quantitative Data Analysis

The following table summarizes the synthetic efficiency and biological efficacy of key 2,4,5-trisubstituted thiazole derivatives discussed in recent literature:

| Compound Series / Lead | Synthetic Methodology | Key Reagents & Catalyst | Yield (%) | Primary Biological Target | Efficacy Metric (MIC / IC50) |

| 4a–4v Series | Microwave MCR (Aqueous) | Thiourea, Aryl glyoxal, SPWB | 84–93% | Agrochemical / Antibacterial | Moderate to High |

| 13a–13b Series | Thionation-Cyclization | Enamides, Lawesson's Reagent | 65–80% | Broad Structural Library | N/A (Synthetic Focus) |

| Compounds 13h, 13p | Rational Drug Design | Various | N/A | M. tuberculosis (PyrG) | Highly Selective (Dormant strains) |

| Compound 7 | Rational Drug Design | Various | N/A | MRSA, VISA, VRSA | 0.7–2.8 μg/mL |

| NNRTI Leads (14, 16) | Rational Drug Design | Various | N/A | HIV-1 Reverse Transcriptase | IC50 = 0.010 μM |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and built-in quality control steps to prevent false-positive yield reporting.

Protocol A: Microwave-Assisted Multicomponent Synthesis

Objective: Green synthesis of 2,4,5-trisubstituted thiazoles (4a-4v) via a one-pot, three-component condensation[4].

Causality Rationale: Microwave dielectric heating is chosen over conventional thermal reflux because it provides uniform, localized superheating of the polar solvent (water). This drastically lowers the activation energy barrier for the intermediate condensation steps, reducing reaction time from 48 hours to 10 minutes and preventing the thermal degradation of sensitive aryl glyoxals[4].

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave initiator vial, combine an equimolar mixture of substituted phenyl thiourea (1.00 mmol), active methylene (e.g., 4-hydroxycoumarin, 1.00 mmol), and aryl glyoxal (1.00 mmol).

-

Catalysis: Add 20 mg of the solid acid catalyst (SPWB) dispersed in 5 mL of distilled water. Self-Validation: Ensure the pH of the dispersion is slightly acidic to confirm catalyst activity prior to irradiation.

-